
1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a tert-butyl group, a phenyl group, a tetrazol group, and a urea group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is an aromatic ring that can participate in π-π interactions and influence the compound’s physical properties. The tetrazol group is a heterocyclic ring containing four nitrogen atoms, which can act as a bioisostere for the carboxylic acid group in drug design. The urea group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the tert-butyl group, which is bulky and can cause steric hindrance . The phenyl and tetrazol groups are planar, which could lead to stacking interactions. The urea group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The tert-butyl group is relatively unreactive, while the phenyl group can undergo electrophilic aromatic substitution reactions. The tetrazol group can act as a weak acid, and the urea group can participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the phenyl and tetrazol groups could contribute to its aromaticity and polarity. The urea group could allow the compound to form hydrogen bonds, influencing its solubility .Wissenschaftliche Forschungsanwendungen
Lithiation and Synthesis Applications
Lithiation of N′-aryl-N,N-dimethylureas demonstrates varied courses depending on the substituent in the aryl ring, showing the compound's potential in synthetic chemistry for creating derivatives with specific substituents. The process involves double lithiation on nitrogen and carbon, allowing for reactions with a range of electrophiles to yield substituted derivatives, demonstrating the compound's utility in the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 1999).
Green Chemistry and Urea Synthesis
In the context of green chemistry, urea derivatives are synthesized using safer, environmentally friendly methods. Alternative methods to traditional phosgene-based processes have been developed, using cleaner and inherently safer compounds. This highlights the compound's role in promoting sustainable chemical practices and its potential application in producing urea derivatives on a large scale with minimal environmental impact (Bigi, Maggi, & Sartori, 2000).
Gelation and Rheology
Urea derivatives have been studied for their ability to form hydrogels, demonstrating the compound's relevance in materials science. The morphology and rheology of these gels can be tuned by the identity of the anion, suggesting potential applications in creating materials with specific physical properties (Lloyd & Steed, 2011).
Catalyst Recycling and Ionic Liquids
The compound's structural analogs have shown promise in catalyst recycling, specifically within the context of fluorous room-temperature ionic liquids. This demonstrates its potential in enhancing the efficiency of catalytic processes, contributing to more sustainable chemical manufacturing practices (van den Broeke, Winter, Deelman, & van Koten, 2002).
Anticancer Potential
Although not directly related to the exact compound , derivatives of ureas have been investigated for their potential as anticancer agents. This indicates the broader potential of urea compounds in medicinal chemistry for the development of new therapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Wirkmechanismus
Target of Action
Thetert-butyl group is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Biochemical Pathways
Thetert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds withboronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .
Result of Action
Thetert-butyl group is known to have a unique reactivity pattern, which could potentially result in various chemical transformations .
Action Environment
It is known that compounds withboronic acids and their esters are only marginally stable in water , suggesting that the compound’s stability could be influenced by the presence of water in the environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFMRBGHYZFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

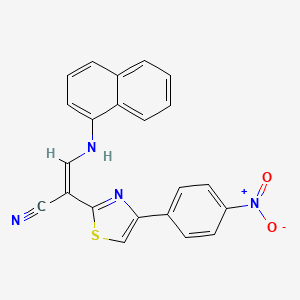
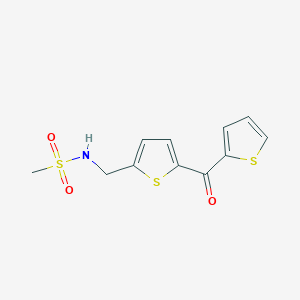
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
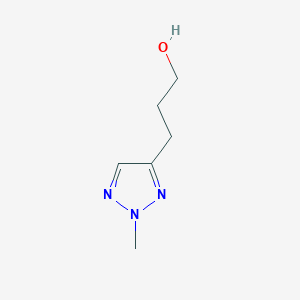
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
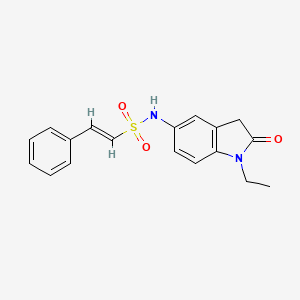
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
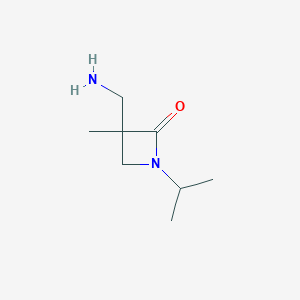

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)